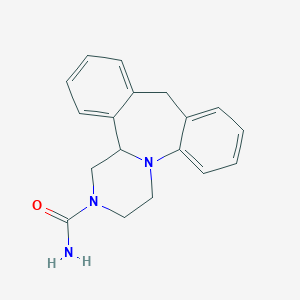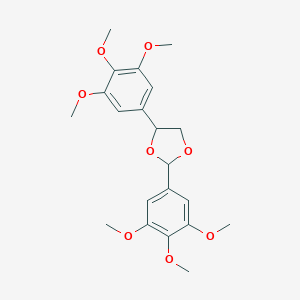
Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes by binding to their active sites. It has also been shown to have potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that selectively kills cancer cells.
Biochemical and Physiological Effects:
Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide has been shown to have various biochemical and physiological effects. Studies have suggested that it may induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide in lab experiments is its unique electronic properties, which make it a potential material for the development of organic electronic devices. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide. One direction is to further investigate its potential as an inhibitor of enzymes involved in cancer and viral infections. Another direction is to explore its potential as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide involves the reaction of 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(morpholine) with two equivalents of phosphorous tribromide in dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
Morpholinium, 4,4'-((1,1'-biphenyl)-4,4'-diylbis(2-oxo-2,1-ethanediyl))bis(2,4-dimethyl-, dibromide has been used in various scientific research applications. It has been studied as a potential inhibitor of enzymes involved in cancer and viral infections. It has also been investigated as a potential material for the development of organic electronic devices due to its unique electronic properties.
Propiedades
Número CAS |
123489-68-9 |
|---|---|
Fórmula molecular |
C28H38Br2N2O4 |
Peso molecular |
626.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethylmorpholin-4-ium-4-yl)-1-[4-[4-[2-(2,4-dimethylmorpholin-4-ium-4-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H38N2O4.2BrH/c1-21-17-29(3,13-15-33-21)19-27(31)25-9-5-23(6-10-25)24-7-11-26(12-8-24)28(32)20-30(4)14-16-34-22(2)18-30;;/h5-12,21-22H,13-20H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
OEKRSOOXEYGGCG-UHFFFAOYSA-L |
SMILES |
CC1C[N+](CCO1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOC(C4)C)C.[Br-].[Br-] |
SMILES canónico |
CC1C[N+](CCO1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOC(C4)C)C.[Br-].[Br-] |
Sinónimos |
4,4'-Bis((2-methyl-2,3,5,6-tetrahydro-1,4-oxazin-4-yl)acetyl)biphenyl dimethiobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B55797.png)
![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)


![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)





![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)


